Cimiciphenone

Description

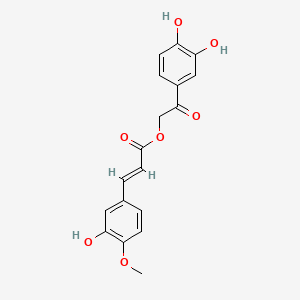

Structure

3D Structure

Properties

CAS No. |

863604-14-2 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 |

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H16O7/c1-24-17-6-2-11(8-15(17)21)3-7-18(23)25-10-16(22)12-4-5-13(19)14(20)9-12/h2-9,19-21H,10H2,1H3/b7-3+ |

InChI Key |

DAFPSPBZCRCOAU-XVNBXDOJSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O |

Origin of Product |

United States |

Isolation, Characterization, and Biosynthetic Considerations of Cimiciphenone

Natural Occurrence and Botanical Origins

Cimiciphenone is a member of the phenylpropanoid class of organic compounds, which are synthesized by plants from the amino acids phenylalanine and tyrosine. Its discovery and identification are linked to phytochemical investigations of the genus Cimicifuga, now also known as Actaea.

Isolation from Cimicifuga racemosa (Black Cohosh) and Related Species

This compound, systematically named 3,4-dihydroxyphenacyl isoferulate, was first isolated from a commercially available extract of the rhizomes of Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh. thieme-connect.com This discovery identified this compound as a new natural product at the time. thieme-connect.com The isolation was part of a broader investigation into the phenolic esters present in the plant. thieme-connect.com

The rhizomes of Cimicifuga racemosa are known to contain a variety of secondary metabolites, which are broadly categorized into two main groups: triterpene glycosides and phenylpropanoids. thieme-connect.com Alongside this compound, researchers have isolated several other phenylpropanoid esters from this species, such as cimiracemates A-D, isoferulic acid, ferulic acid, and methyl caffeate. nih.gov The presence of these related compounds underscores the rich and complex phytochemistry of black cohosh.

Identification in Cimicifuga dahurica

Cimicifuga dahurica is another species within the genus that is a rich source of phenylpropanoids. While the direct isolation of this compound from C. dahurica is not explicitly documented in the provided research, extensive phytochemical studies of this plant have led to the identification of numerous structurally related compounds. These include various phenylpropanoid glycosides and other phenolic derivatives. Given the shared biosynthetic pathways within the Cimicifuga genus, the potential for this compound to be present in C. dahurica is a subject of scientific interest, though direct evidence from the provided sources is pending.

Advanced Methodologies for Isolation and Purification

The isolation and structural elucidation of this compound and related phenylpropanoids from plant matter rely on a combination of sophisticated chromatographic and spectroscopic techniques.

Chromatographic Techniques for Phenylpropanoid Isolation

The initial step in isolating phenylpropanoids like this compound from Cimicifuga species typically involves extraction from the rhizomes, often using an ethyl acetate (B1210297) fraction. nih.gov Following this, a variety of chromatographic methods are employed for separation and purification.

High-Performance Liquid Chromatography (HPLC) is a key technique used in the analysis and isolation of these compounds. nih.gov It allows for the separation of complex mixtures into their individual components with high resolution. Column chromatography, using stationary phases like silica (B1680970) gel, is also a fundamental method for the fractionation of the initial plant extract, allowing for the separation of compounds based on their polarity. nih.govuvm.edu

A study on Cimicifuga racemosa that led to the isolation of this compound involved the use of these standard chromatographic techniques to separate it from other phenylpropanoid esters like caffeoylglycolic acid and various cimicifugic acids. thieme-connect.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic and spectrometric methods. For the elucidation of the structures of phenylpropanoid esters like the cimiracemates, which were isolated alongside other known phenylpropanoids from Cimicifuga racemosa, 2D NMR (Two-Dimensional Nuclear Magnetic Resonance) spectroscopy was instrumental. nih.gov

Mass spectrometry (MS) provides information about the mass and molecular formula of the compound. For instance, the ESI-MS (Electrospray Ionization Mass Spectrometry) of a related new natural product, caffeoylglycolic acid, was used to determine its molecular formula. thieme-connect.com Furthermore, UV (Ultraviolet) spectroscopy can confirm the presence of a phenylpropanoid derivative by its characteristic absorption maximum. thieme-connect.com Finally, ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy reveals the arrangement of hydrogen atoms within the molecule, providing crucial data for piecing together the final structure. thieme-connect.com

Putative Biosynthetic Pathways and Precursors of this compound

The biosynthetic pathway of this compound has not been fully elucidated in dedicated studies. However, based on its chemical structure, a putative pathway can be proposed by considering the well-established biosynthesis of its constituent parts: isoferulic acid and a 3,4-dihydroxyphenylacetyl group.

Both of these precursors are derived from the shikimate pathway, a major metabolic route in plants for the biosynthesis of aromatic amino acids and other phenylpropanoids. The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Isoferulic acid , a hydroxycinnamic acid, is formed from the amino acid L-phenylalanine. Through a series of enzymatic reactions involving deamination, hydroxylation, and methylation, L-phenylalanine is converted to p-coumaric acid, then to caffeic acid, and finally to isoferulic acid.

The 3,4-dihydroxyphenylacetyl moiety is also believed to originate from the shikimate pathway, likely through a branch leading from L-tyrosine or L-DOPA.

The final step in the putative biosynthesis of this compound would be the esterification of the 3,4-dihydroxyphenylacetyl moiety with isoferulic acid. This reaction would be catalyzed by a specific acyltransferase enzyme, which facilitates the formation of the ester bond, yielding the this compound molecule. Further research is required to identify and characterize the specific enzymes involved in this proposed pathway.

Structure Activity Relationship Sar and Analog Development for Cimiciphenone

Computational and Experimental Approaches to SAR Elucidation

The elucidation of the structure-activity relationship of Cimiciphenone and its derivatives relies on a combination of sophisticated computational techniques and empirical laboratory-based assays. These approaches provide a holistic understanding of how structural modifications impact the compound's interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, while specific and extensive QSAR studies are not widely published, the principles of this methodology are highly applicable.

A hypothetical QSAR study on this compound analogs would involve the generation of a dataset of structurally related molecules and the determination of their biological activity, for instance, their inhibitory concentration (IC50) against a particular enzyme. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Topological descriptors: Related to the two-dimensional representation of the molecule, such as branching and connectivity indices.

Geometrical descriptors: Based on the three-dimensional structure of the molecule, including molecular size and shape.

Electronic descriptors: Pertaining to the electron distribution, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

By employing statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be developed that predicts the biological activity of new, unsynthesized this compound analogs. For example, a study on compounds from Cimicifuga racemosa, which includes this compound, utilized pharmacophore modeling and QSAR to analyze their potential for AMP-activated protein kinase (AMPK) activation. researchgate.net

Illustrative QSAR Model for this compound Analogs:

Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This equation would allow researchers to prioritize the synthesis of analogs with predicted high potency.

When the three-dimensional structure of a biological target is known, structure-based ligand design becomes a powerful tool for developing potent and selective inhibitors. This approach has been instrumental in the development of numerous drugs. nih.govnih.gov In the context of this compound, which has shown inhibitory activity against enzymes like soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE), understanding its binding mode within the active site of these enzymes is paramount. nih.gov

Molecular docking simulations are a key component of structure-based design. These computational experiments predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity. For instance, the phenolic hydroxyl groups and the catechol moiety of this compound are likely to be key interaction points. Studies have indeed shown that phenolic compounds from Cimicifuga racemosa, including this compound, exhibit notable docking affinities for estrogen receptors (ERα and ERβ). nih.gov

The insights gained from docking studies can then be used to guide the design of new analogs. For example, if a particular region of the binding pocket is unoccupied, a substituent could be added to the this compound scaffold to create additional favorable interactions, thereby increasing potency.

Rational Design and Chemical Synthesis of this compound Analogues

The knowledge gleaned from SAR and structure-based design studies provides the foundation for the rational design and chemical synthesis of novel this compound analogues with improved therapeutic profiles.

Several strategies can be employed to modify the structure of this compound to enhance its biological potency and selectivity for a specific target. These modifications are guided by the understanding of its SAR.

Modification of the Catechol Moiety: The two hydroxyl groups on the catechol ring are likely critical for activity, often acting as hydrogen bond donors or acceptors. Modifying these groups by methylation, esterification, or replacing them with other functional groups can have a profound impact on potency and selectivity.

Alteration of the Linker: The ester linkage in this compound is a potential site for metabolic cleavage. Replacing this ester with more stable bioisosteres, such as an amide or an ether, could improve the pharmacokinetic properties of the resulting analogs.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the aromatic rings can influence the electronic and steric properties of the molecule, leading to altered binding affinities.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Compound | Modification from this compound | Hypothesized Impact on Potency | Rationale |

| Analog 1 | Methylation of one catechol hydroxyl group | Decrease | Reduced hydrogen bonding capacity |

| Analog 2 | Replacement of ester with an amide linkage | Increase/Decrease (target dependent) | Improved metabolic stability; altered geometry and electronic properties |

| Analog 3 | Introduction of a chlorine atom on the non-catechol ring | Increase | Enhanced hydrophobic interactions and potential for halogen bonding |

| Analog 4 | Extension of the alkyl chain in the ester | Increase/Decrease (target dependent) | Altered lipophilicity and fit within the binding pocket |

Once synthesized, the novel this compound analogues must be subjected to rigorous in vitro evaluation to determine their biological activity and establish a concrete SAR. This typically involves a battery of biochemical and cell-based assays.

For instance, to evaluate their efficacy as enzyme inhibitors, the IC50 values of the synthesized compounds would be determined against the target enzyme (e.g., sEH or AChE). A study on compounds isolated from Cimicifuga dahurica reported an IC50 value of 16.7 µM for this compound against acetylcholinesterase. nih.gov A series of synthesized analogues would be tested under the same conditions to allow for a direct comparison of their potencies.

The following table provides a hypothetical example of in vitro evaluation data for a series of this compound analogs against a target enzyme.

| Compound | Modification | IC50 (µM) |

| This compound | - | 16.7 |

| Analog A | Monomethylated catechol | 35.2 |

| Analog B | Amide linker | 12.5 |

| Analog C | 4'-Chloro substitution | 8.9 |

| Analog D | Propyl ester | 21.4 |

These in vitro data are crucial for validating the hypotheses generated from computational modeling and for refining the SAR understanding. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and holds the key to unlocking the full therapeutic potential of natural products like this compound.

Mechanistic Investigations of Cimiciphenone’s Biological Activities

Cholinesterase (ChE) Inhibition Mechanisms

Scientific investigation into the specific mechanisms by which Cimiciphenone may inhibit cholinesterases is not extensively documented in publicly available research. While the general study of cholinesterase inhibitors is a robust field, particularly in the context of neurodegenerative diseases, detailed kinetic and molecular binding studies specifically for this compound are limited.

Acetylcholinesterase (AChE) Competitive Inhibition Kinetics

The specific competitive inhibition kinetics of this compound on acetylcholinesterase (AChE) have not been detailed in the scientific literature reviewed. Kinetic studies are crucial for understanding the nature of enzyme inhibition and typically involve determining key parameters. journalejmp.comugm.ac.id In a competitive inhibition model, the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.govnih.gov This type of analysis would determine values such as the Michaelis-Menten constant (Kₘ) and the inhibitor dissociation constant (Kᵢ), which quantify the enzyme's affinity for its substrate and the inhibitor, respectively. ugm.ac.idnih.gov However, such specific values for this compound's interaction with AChE are not currently established.

Table 1: Acetylcholinesterase (AChE) Inhibition Kinetics Data for this compound

| Kinetic Parameter | Value for this compound | Description |

| Kᵢ (Inhibitor Constant) | Data not available | Measures the affinity of the inhibitor for the enzyme. A lower Kᵢ indicates stronger inhibition. |

| Kₘ (Michaelis Constant) | Data not available | The substrate concentration at which the reaction rate is half of Vₘₐₓ. |

| Vₘₐₓ (Maximum Velocity) | Data not available | The maximum rate of the enzyme-catalyzed reaction. |

| Type of Inhibition | Data not available | e.g., Competitive, Non-competitive, Mixed. This describes how the inhibitor interacts with the enzyme and enzyme-substrate complex. nih.gov |

Butyrylcholinesterase (BuChE) Interaction Profiles

Table 2: Butyrylcholinesterase (BuChE) Interaction Profile for this compound

| Interaction Parameter | Finding for this compound | Significance |

| Binding Affinity (Kᵢ) | Data not available | Determines the strength of the interaction between this compound and BuChE. |

| IC₅₀ | Data not available | The concentration of this compound required to inhibit 50% of BuChE activity. |

| Selectivity | Data not available | The ratio of inhibition between BuChE and AChE, indicating if the compound preferentially targets one enzyme over the other. nih.gov |

Molecular Interactions at Enzyme Active Sites: Key Residues and Binding Modes (e.g., Tyr337)

Molecular docking and crystallography studies are essential for visualizing how an inhibitor binds within the active site of an enzyme. The active site of AChE contains a deep gorge with key amino acid residues that are critical for binding. nih.gov The residue Tyr337, located in the peripheral anionic site, is frequently involved in π-π stacking interactions with inhibitors. nih.govnih.gov However, molecular modeling studies specifically illustrating the binding mode of this compound within the active sites of either AChE or BuChE, or identifying its interactions with key residues like Tyr337, have not been published. researchgate.net Such studies would be necessary to understand the structural basis of its potential inhibitory activity.

Soluble Epoxide Hydrolase (sEH) Inhibition

In contrast to its cholinesterase activity, the inhibitory effect of this compound on soluble epoxide hydrolase (sEH) is documented. Research has identified this compound as a natural product capable of significantly inhibiting sEH activity. nih.gov

Molecular Inhibition Mechanisms of sEH

Soluble epoxide hydrolase (sEH) is an enzyme that converts epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules, into their less active corresponding diols, known as dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com The inhibition of sEH prevents this degradation, thereby increasing the levels of beneficial EETs in tissues. nih.govmdpi.com Studies have shown that compounds can inhibit sEH through various modes, including competitive and non-competitive inhibition. mdpi.com While the precise kinetic mode of inhibition for this compound has not been specified, its identification as an sEH inhibitor places it within a class of compounds that target this enzyme to modulate inflammatory and cardiovascular pathways. nih.gov

Role in Modulating Endogenous Lipid Mediators

By inhibiting sEH, this compound plays a role in modulating crucial endogenous lipid mediators. The primary consequence of sEH inhibition is the stabilization and accumulation of EETs. nih.govfrontiersin.org EETs are known to possess a range of protective effects, including potent anti-inflammatory, vasodilator, and analgesic properties. mdpi.comnih.govfrontiersin.org They are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. frontiersin.orgfrontiersin.org By preventing the conversion of EETs to the less active DHETs, sEH inhibitors like this compound effectively enhance the protective signaling pathways regulated by EETs. nih.govmdpi.com This mechanism is a key therapeutic strategy for managing conditions related to inflammation and cardiovascular disease. frontiersin.orgnih.gov

Table 3: Effect of this compound on the Soluble Epoxide Hydrolase (sEH) Pathway

| Component | Role in Pathway | Effect of this compound Inhibition |

| Soluble Epoxide Hydrolase (sEH) | Enzyme that degrades EETs to DHETs. mdpi.com | Activity is inhibited by this compound. nih.gov |

| Epoxyeicosatrienoic Acids (EETs) | Endogenous lipid mediators with anti-inflammatory and vasodilator effects. mdpi.comfrontiersin.org | Levels are increased/stabilized. nih.gov |

| Dihydroxyeicosatrienoic Acids (DHETs) | Less biologically active metabolites of EETs. nih.govmdpi.com | Formation is reduced. |

Estrogen Receptor (ER) Binding and Modulatory Potential

The biological activities of this compound and related phenolic compounds from Actaea racemosa (Black Cohosh) have been a subject of significant interest, particularly concerning their interaction with estrogen receptors. This interaction is central to understanding their potential physiological effects.

Molecular Docking Affinities for ERα and ERβ

Molecular docking studies have been employed to predict the binding affinity of various phytochemicals to the two main subtypes of the estrogen receptor, ERα and ERβ. nih.gov These in silico analyses provide valuable insights into the potential for these compounds to act as estrogen mimics or modulators. A comprehensive molecular docking study screened 568 phytochemicals from popular herbal supplements, including several phenolic compounds from Actaea racemosa, against 27 different crystal structures of ERα and ERβ. nih.gove-lactancia.org

The results revealed that several phenolic compounds from Actaea racemosa, including this compound, exhibited notable docking affinities for both estrogen receptor isoforms. nih.gov The binding energies, represented as docking energy (Edock) in kJ/mol, indicate the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction.

| Compound | Docking Energy (kJ/mol) for ERα | Docking Energy (kJ/mol) for ERβ |

|---|---|---|

| This compound | -123.4 | -118.4 |

| Fukinolic acid | -127.3 | -140.6 |

| Cimicifugic acid A | -123.8 | -133.5 |

| Cimicifugic acid B | -123.8 | -133.5 |

| Caffeic acid | -86.2 | -94.6 |

| 17β-Estradiol (Control) | -92.0 | -124.7 |

This table presents molecular docking energy values for select phenolic compounds from Actaea racemosa and the endogenous estrogen, 17β-Estradiol. Data sourced from a molecular docking study by Powers and Setzer (2015). nih.gov

Differentiation from Triterpenoid-mediated Mechanisms in Herbal Extracts

The rhizomes of Actaea racemosa contain two primary classes of bioactive compounds: triterpene glycosides and polyphenols, such as this compound. nih.gov Historically, the triterpene glycosides were presumed to be the main active ingredients. nih.gov However, research has revealed a mechanistic divergence between these two groups of compounds.

While triterpene glycosides have demonstrated various biological effects, including growth-inhibitory activity on cancer cells, their interaction with estrogen receptors appears to be minimal. nih.gov Molecular docking studies have shown that very few triterpenoids from A. racemosa have significant negative docking energies, suggesting they are unlikely to be primary estrogen receptor binding agents. nih.gov This indicates that their pharmacological actions are likely mediated through non-estrogenic pathways.

In contrast, the phenolic constituents, including this compound, fukinolic acid, and various cimicifugic acids, show significant binding affinities to both ERα and ERβ, as demonstrated by in silico docking studies. nih.gov For example, fukinolic acid has been shown to increase the proliferation of estrogen-dependent MCF-7 breast cancer cells, an effect mediated by estrogen receptors. researchgate.net This suggests that the estrogenic activity observed with some A. racemosa extracts is likely attributable to its phenolic compounds rather than its triterpenoids. nih.gov

Broader Pharmacological Implications in Complex Biological Systems (mechanistic focus)

Beyond direct estrogen receptor modulation, the chemical structure of this compound as a phenolic compound confers a range of other potential pharmacological activities. These are primarily centered on its capacity to interact with various signaling pathways involved in neuroprotection, inflammation, and oxidative stress.

Contributions to Neuroprotection

There is growing evidence for the neuroprotective effects of compounds found in Actaea racemosa. Studies on the extract have shown it can protect against neuronal damage by modulating oxidative stress and neuroinflammation. nih.gov Specifically, the extract has been found to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase and suppress the expression of pro-inflammatory factors such as nuclear factor kappa B (NF-κB) and certain interleukins. nih.gov

The phenolic compounds within the extract are believed to contribute significantly to these neuroprotective actions. dialogues-cvm.org For instance, formononetin, another phytoestrogen, has been shown to inhibit neuroinflammation, an effect possibly mediated through ERβ. nih.gov Neuroprotective agents often work by preventing apoptosis (programmed cell death) and reducing the impact of protein aggregate accumulation that is characteristic of many neurodegenerative diseases. nih.gov By stimulating estrogen receptors in the brain, compounds like this compound may offer a pathway to mitigate neuronal damage and support neurological health. healthline.com

Potential for Anti-inflammatory Action

The anti-inflammatory properties of phenolic compounds from Cimicifuga racemosa are well-documented. researchgate.net Inflammation is a complex biological response mediated by signaling molecules like prostaglandins (B1171923) and cytokines. nih.gov Phenolic constituents from the plant have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β). nih.govnih.gov

The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net For example, studies have identified isoferulic acid, a phenolic acid also found in C. racemosa, as a prominent inhibitor of cytokine release. nih.gov Caffeic acid derivatives have also been noted for their anti-inflammatory attributes. dialogues-cvm.org Given its structure, this compound likely shares these mechanistic pathways, interfering with pro-inflammatory signaling and enzymatic activity to exert an anti-inflammatory effect.

Antioxidant Activity as a Phenolic Compound

As a phenolic compound, this compound possesses inherent antioxidant potential. nih.gov The antioxidant activity of phenols is primarily due to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.govjscholarpublishers.com This is a characteristic feature of many plant-derived polyphenols. nih.gov

The mechanism of action involves the donation of a hydrogen atom from the hydroxyl (-OH) group on the aromatic ring to neutralize a free radical, a process known as hydrogen atom transfer (HAT). nih.govjscholarpublishers.com The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it relatively non-reactive. jscholarpublishers.com Phenolic compounds can also act as antioxidants through single-electron transfer (SET) or by chelating metal ions that can catalyze oxidative reactions. nih.gov Several phenolic compounds isolated from Actaea racemosa, including fukinolic acid and cimicifugic acids, have demonstrated significant antioxidant activity in laboratory assays. nih.gov This free-radical scavenging capability is a fundamental aspect of the potential health benefits of phenolic compounds like this compound. nih.gov

Advanced Computational and Theoretical Chemistry Studies on Cimiciphenone

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Cimiciphenone) when bound to a second (a receptor or target protein). These simulations are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Studies have utilized molecular docking to evaluate the binding affinity of this compound against various biological targets. A notable study investigated its potential as a cholinesterase inhibitor, a key strategy in managing Alzheimer's disease. tandfonline.com In this research, this compound was docked into the active site of acetylcholinesterase (AChE), yielding a favorable binding energy (Autodock score) of -9.42 kcal/mol, indicating a stable and strong interaction. tandfonline.com

Furthermore, other in silico analyses have identified this compound as a compound with significant docking affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govmdpi.com This suggests its potential to interact with the endocrine system, an area of interest for compounds isolated from Cimicifuga species. nih.govmdpi.com

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Docking Method | Reference |

|---|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | -9.42 | Autodock | tandfonline.com |

| This compound | Estrogen Receptor α (ERα) | Noted as 'remarkable' | Not specified | nih.govmdpi.com |

| This compound | Estrogen Receptor β (ERβ) | Noted as 'remarkable' | Not specified | nih.govmdpi.com |

Beyond predicting binding energy, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. For the interaction between this compound and AChE, simulations revealed the formation of five distinct hydrogen bonds with four different amino acid residues within the enzyme's active site. tandfonline.com These bonds are critical for the precise positioning and inhibitory action of the compound. tandfonline.com Specifically, interactions were observed with Serine 203, Phenylalanine 295, Phenylalanine 338, and Histidine 447. tandfonline.com The molecule's fit is further stabilized by hydrophobic interactions with surrounding amino acid residues. tandfonline.com

| Interacting Residue in AChE | Interaction Type | Bond Length (Å) | Reference |

|---|---|---|---|

| Serine 203 (Ser203) | Hydrogen Bond | 2.95 | tandfonline.com |

| Phenylalanine 295 (Phe295) | Hydrogen Bond | 2.86 | tandfonline.com |

| Phenylalanine 338 (Phe338) | Hydrogen Bond | 2.73 | tandfonline.com |

| Histidine 447 (His447) | Hydrogen Bond | 2.59 | tandfonline.com |

| Histidine 447 (His447) | Hydrogen Bond | 2.67 | tandfonline.com |

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility, conformational changes, and stability of the ligand-receptor complex in a simulated physiological environment. tandfonline.com

In the study of this compound as a cholinesterase inhibitor, MD simulations were used to analyze the complex and identify key amino acid interactions that could not be fully resolved through docking alone. tandfonline.com These simulations confirmed the stability of the this compound-AChE complex, supporting the binding mode predicted by the docking calculations and reinforcing its potential as a viable inhibitor. tandfonline.com

Quantum Chemical Calculations (Ab Initio, DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. researchgate.netnih.gov These methods provide a fundamental understanding of a molecule's electronic structure and reactivity.

While DFT has been applied to the broader class of benzophenones to understand their properties, specific electronic structure analyses for this compound are not prominently featured in the available literature. researchgate.netresearchgate.net Such a study would typically involve calculating the distribution of electrons within the molecule, determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generating a molecular electrostatic potential (MEP) map. This information helps to identify the electron-rich and electron-poor regions of this compound, which are key to understanding its intermolecular interactions.

DFT is also a powerful tool for predicting a molecule's reactivity and elucidating potential reaction mechanisms. researchgate.netresearchgate.net For instance, DFT calculations have been used to study the degradation pathways of other benzophenone (B1666685) derivatives, like Benzophenone-3, by calculating the energy barriers for reactions with atmospheric radicals. researchgate.net Although a specific DFT-based reactivity study for this compound has not been reported, this methodology could be applied to predict its metabolic fate, degradation pathways, or its role in chemical reactions by modeling the transition states and reaction energies involved.

Chemoinformatics and In Silico Screening for Novel Scaffolds

A comprehensive review of scientific literature reveals a notable absence of published research specifically focused on chemoinformatics and in silico screening for the discovery of novel molecular scaffolds derived from this compound. Computational chemistry and theoretical studies are powerful tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and the identification of new molecular frameworks with desired biological activities. mit.edueurofinsdiscovery.combayer.com These approaches, which include techniques like virtual screening, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based searches, are instrumental in accelerating the identification of lead compounds. nih.govmedchemexpress.comjocpr.com

Despite the broad applicability of these computational methods in medicinal chemistry for exploring derivatives of natural products and other bioactive molecules, no specific studies have been reported for this compound. nih.govnih.gov Consequently, there are no available research findings or data tables detailing the use of chemoinformatics to explore the chemical space around this compound or to perform in silico screening for new scaffolds based on its structure. The potential of this compound as a template for virtual screening and the development of novel therapeutic agents remains an unexplored area of research.

Metabolic Investigations and Comparative Analysis of Cimiciphenone

In Vitro Metabolic Pathways and Biotransformation Studies of Cimiciphenone

The study of how chemical compounds are processed by living organisms is fundamental to understanding their biological lifecycle. For this compound, in vitro (laboratory-based) studies provide a controlled environment to investigate its metabolic fate. These studies typically use subcellular fractions, such as liver microsomes, which are rich in the enzymes responsible for metabolism. researchgate.net

Enzymatic Biotransformation Processes

The biotransformation of a foreign compound (xenobiotic) like this compound is a critical process that modifies its chemical structure, generally rendering it more water-soluble to facilitate excretion. nih.gov This process is divided into Phase I and Phase II reactions. nih.gov Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. nih.govnih.gov These enzymes are heme-containing proteins, highly concentrated in the liver, that play a central role in the metabolism of the vast majority of clinical drugs. openanesthesia.org

The principal function of CYP enzymes in Phase I metabolism is to catalyze oxidation, reduction, and hydrolysis reactions. nih.gov As monooxygenases, their primary role involves the addition of an oxygen atom to a substrate, a key step in detoxification. nih.govmdpi.com While direct metabolic studies on this compound are not detailed in the provided results, its structure as a phenolic compound suggests it would undergo common Phase I reactions. These likely include hydroxylation (the addition of a hydroxyl group) and demethylation (the removal of a methyl group from a methoxy (B1213986) ether). Both reactions increase the polarity of the parent molecule, preparing it for subsequent Phase II conjugation or direct elimination. mdpi.comnih.gov

Metabolism is not limited to deactivation; it can sometimes result in metabolites that are as active or even more active than the parent compound. mdpi.comnih.gov

Table 1: Common Phase I Enzymatic Reactions This interactive table summarizes typical biotransformation reactions catalyzed by Cytochrome P450 enzymes.

| Reaction Type | Description | General Effect on Compound |

| Hydroxylation | Addition of a hydroxyl group (-OH) to the substrate. | Increases polarity and water solubility. |

| Demethylation | Removal of a methyl group (-CH3), often from an oxygen (O-demethylation) or nitrogen atom. | Increases polarity by exposing a hydroxyl or amine group. |

| Oxidation | The addition of oxygen or removal of hydrogen atoms. | A broad category that includes hydroxylation and demethylation, making the compound more reactive for Phase II. |

Metabolomic Approaches to Identify Metabolites in In Vitro Systems

Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system, offering a snapshot of its metabolic state. nih.gov In the context of drug discovery and toxicology, in vitro metabolomics is a powerful tool to identify the products of biotransformation. nih.gov The combination of high-performance liquid chromatography (HPLC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the definitive analytical technique for screening and identifying drug metabolites. nih.govresearchgate.net

The typical workflow involves incubating the compound of interest, such as this compound, with an in vitro system like human liver microsomes. nih.govnih.gov Following incubation, the sample is analyzed by LC-MS. The HPLC component separates the various molecules in the mixture, and the mass spectrometer detects and helps identify the parent compound and its newly formed metabolites based on their mass-to-charge ratios and fragmentation patterns. nih.govmdpi.com

Advanced techniques like high-resolution mass spectrometry (HRMS), using instruments such as time-of-flight (ToF) or Orbitrap analyzers, significantly improve the efficiency of metabolite profiling. nih.gov Their high mass accuracy allows for the confident determination of a metabolite's elemental formula, which is crucial for structural elucidation. researchgate.net This approach enables the identification of various metabolic products, including hydroxylated, dihydroxylated, and conjugated (e.g., glucuronidated) forms of a parent drug. mdpi.com

Table 2: Key Technologies in Metabolomic Analysis This interactive table outlines the roles of core technologies used for identifying metabolites.

| Technology | Role in Metabolite Identification |

| High-Performance Liquid Chromatography (HPLC) | Separates the complex mixture of compounds from the in vitro incubation. |

| Mass Spectrometry (MS) | Detects and provides the mass-to-charge ratio of the separated compounds, allowing for initial identification. |

| Tandem Mass Spectrometry (MS/MS) | Fragments the detected ions to create a specific pattern, which provides detailed structural information for confident metabolite identification. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy (<5 ppm), enabling the determination of the precise elemental composition of metabolites. researchgate.net |

Comparative Analysis with Structurally Related Phenolic Compounds

Understanding the properties of this compound is enhanced by comparing it to structurally similar molecules. This comparative approach helps to elucidate structure-activity relationships, revealing how minor changes in chemical form can lead to major differences in function. drugdesign.orgnih.gov

Cimiciphenol and Other Phenylpropanoid Esters

This compound belongs to the phenylpropanoid class of natural products, which are derived from the amino acid phenylalanine. nih.govnih.gov These compounds are characteristic chemical constituents of plants in the genus Cimicifuga. nih.govresearchgate.net This family includes a wide array of structurally diverse molecules, such as flavonoids, lignans, and phenolic acids. nih.gov

A closely related compound is cimiciphenol, which is also a phenylpropanoid ester found in Cimicifuga species. The structural framework of these compounds is built upon a phenylpropanoid unit, and their diversity arises from various enzymatic modifications like hydroxylation, methylation, and acylation. nih.govresearchgate.net The specific arrangement of these functional groups is key to their distinct biological and metabolic profiles.

Table 3: Featured Phenylpropanoid Esters This table lists the compounds discussed in this section.

| Compound Name |

| This compound |

| Cimiciphenol |

Functional Divergence and Overlap within Natural Product Families

Natural product families, such as the phenylpropanoids, display both functional overlap and divergence. nih.gov The concept of a Structure-Activity Relationship (SAR) is central to understanding this phenomenon; it posits that the biological activity of a compound is directly related to its chemical structure. drugdesign.orgnih.gov Even subtle modifications to a molecule can significantly alter its biological effects. scirp.org

Functional overlap occurs because compounds with similar core structures may share general properties. For instance, many phenolic compounds exhibit antioxidant activity. Functional divergence, however, is often the result of evolution through processes like gene duplication of biosynthetic enzymes, followed by genetic variation. nih.gov This evolutionary path allows for the development of enzymes with new specificities, leading to the creation of novel natural products with distinct functions. nih.gov

Therefore, while this compound and its relatives in the phenylpropanoid family may share some common characteristics, their specific interactions with biological targets like enzymes or receptors can differ. nih.gov This divergence gives rise to a wide range of roles in the plant, from providing structural support as lignin (B12514952) to acting as antimicrobial agents or signaling molecules. nih.govresearchgate.net

Table 4: Concepts in Functional Analysis This interactive table defines the key concepts related to the function of related natural products.

| Concept | Description |

| Functional Overlap | Structurally similar compounds within a family share common biological activities (e.g., general antioxidant properties). |

| Functional Divergence | Minor structural differences between related compounds lead to distinct biological functions and interactions with specific molecular targets. nih.govmdpi.com |

| Structure-Activity Relationship (SAR) | The principle that relates the chemical structure of a molecule to its resulting biological activity. drugdesign.orgnih.gov |

Future Directions and Innovative Research Paradigms for Cimiciphenone

Development of Next-Generation Cimiciphenone Derivatives with Enhanced Specificity

The future of this compound in therapeutic development hinges on the strategic design of derivatives with improved target specificity and pharmacological profiles. The parent compound, with its acetophenone (B1666503) core, serves as a versatile scaffold for chemical modification. nih.gov Drawing inspiration from the synthesis of other bioactive acetophenones, a robust research program could focus on creating a library of this compound analogs. globethesis.comglobethesis.com

A primary strategy involves structure-activity relationship (SAR) studies. rasayanjournal.co.innih.gov By systematically modifying functional groups on the this compound molecule—such as the hydroxyl and methoxy (B1213986) groups—researchers can identify which chemical features are crucial for biological activity. This approach has been successfully used to enhance the antimicrobial and anticancer properties of other acetophenone-based compounds. rasayanjournal.co.inresearchgate.net

Another innovative direction is the synthesis of hybrid molecules. By conjugating this compound with other known bioactive moieties, such as fragments of existing drugs or targeting ligands, it may be possible to create derivatives with dual-action capabilities or the ability to accumulate in specific tissues or cells, thereby enhancing efficacy and reducing potential off-target effects.

Furthermore, the development of advanced drug delivery systems represents a critical area of research. Encapsulating this compound or its potent derivatives within nanocarriers, such as liposomes or polymeric nanoparticles, could overcome challenges related to poor solubility or bioavailability, issues that often hinder the development of natural phenolic compounds. researchgate.net

Illustrative Data Table: Proposed this compound Derivatives and Target Properties

| Derivative ID | Proposed Modification | Primary Therapeutic Target | Desired Enhancement |

| CIM-D01 | Esterification of phenolic hydroxyls | Kinase Receptors | Increased cell permeability |

| CIM-D02 | Introduction of an amino side chain | Acetylcholinesterase | Enhanced enzyme inhibition |

| CIM-D03 | Synthesis of a chalcone (B49325) analog | Inflammatory pathways | Improved anti-inflammatory activity |

| CIM-N01 | Encapsulation in a lipid nanoparticle | Cancer cell membranes | Targeted delivery and bioavailability |

Exploration of Novel In Vitro and Ex Vivo Biological Assays for this compound Activity

The evaluation of this compound and its future derivatives requires sophisticated biological assays that can accurately predict in vivo responses. Moving beyond traditional two-dimensional (2D) cell cultures, the field is now leveraging more complex and physiologically relevant models.

High-Throughput Screening (HTS) platforms can be adapted to screen libraries of this compound derivatives against various cell lines or molecular targets. This would rapidly identify lead compounds with promising activity for further development.

Three-dimensional (3D) Organoid Models represent a significant advancement. These "mini-organs" grown in a dish from stem cells can replicate much of the complexity and functionality of human tissues. nih.gov Testing this compound on patient-derived organoids, for instance, could provide valuable data on its efficacy in a more realistic biological context.

Ex Vivo Assays using fresh human or animal tissues can also provide critical insights. For example, the antioxidant capacity of this compound could be evaluated using ex vivo models based on human red blood cell membranes, which offer a more biologically relevant system than simple chemical tests. mdpi.comresearchgate.net Similarly, studying its effects on immune cells like neutrophils can reveal potential anti-inflammatory properties. nih.gov These advanced models can bridge the gap between in vitro findings and in vivo studies, providing more predictive data on the compound's potential therapeutic effects.

Illustrative Data Table: Comparison of Biological Assay Platforms for this compound

| Assay Platform | Complexity | Throughput | Primary Application for this compound |

| 2D Cell Culture | Low | High | Initial cytotoxicity and activity screening |

| High-Throughput Screening (HTS) | Low-Medium | Very High | Screening of derivative libraries |

| 3D Spheroids/Organoids | High | Low-Medium | Efficacy testing in a tissue-like context |

| Ex Vivo Tissue/Cell Models | High | Low | Evaluating antioxidant/anti-inflammatory effects |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of Cimiciphenone?

To confirm the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1H-, 13C-NMR, COSY, HMQC, and HMBC experiments to elucidate the compound’s skeletal structure and substituents (e.g., O-Me group differentiation) .

- High-Performance Liquid Chromatography (HPLC): Compare retention times and UV spectra with authenticated standards to verify purity and detect co-eluting analogs like Petasiphenone (CID 16066851) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns, especially for distinguishing this compound (CID 71487912) from structurally related triterpenoids .

Q. What protocols are effective for isolating this compound from Cimicifuga racemosa?

Isolation requires a multi-step approach:

- Extraction: Use polar solvents (e.g., methanol or ethanol) to extract phenolic esters from rhizomes.

- Fractionation: Apply column chromatography with silica gel or Sephadex LH-20, guided by TLC monitoring.

- Purification: Final purification via preparative HPLC, targeting fractions showing characteristic UV absorption (e.g., 254 nm for phenolic moieties) .

- Validation: Cross-reference isolated compounds with published spectral data to avoid misidentification .

Advanced Research Questions

Q. How can conflicting reports on this compound’s estrogenic activity in MCF-7 cells be reconciled?

Discrepancies may arise from variations in experimental design:

- Dose-Response Analysis: Earlier studies reporting proliferative effects might have used higher concentrations (>10⁻⁵ M), whereas null results (e.g., Nahrstedt et al., 2005) tested lower doses. Systematic dose-ranging studies are critical .

- Cell Line Heterogeneity: Subclonal differences in MCF-7 cells (e.g., estrogen receptor expression levels) can influence outcomes. Use standardized cell lines with documented ERα/ERβ ratios .

- Compound Stability: Assess degradation of this compound under experimental conditions via LC-MS to rule out artifact generation .

Q. What computational strategies are suitable for predicting this compound’s molecular targets and binding affinities?

- Molecular Docking: Employ tools like AutoDock Vina to model interactions with AMPK or ERα, using crystallographic data (PDB IDs: 4CFE for AMPK, 1A52 for ERα). Validate predictions with site-directed mutagenesis .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors to predict bioavailability and target engagement .

- Network Pharmacology: Integrate omics data to identify synergistic pathways (e.g., AMPK-mTOR cross-talk) using platforms like STRING or Cytoscape .

Q. How should researchers design experiments to evaluate this compound’s role in AMPK activation?

- In Vitro Assays: Measure AMPK phosphorylation (Thr172) in HepG2 or L6 myotubes using Western blot, with AICAR as a positive control .

- Kinetic Studies: Perform time-resolved assays to distinguish direct activation (rapid phosphorylation) from indirect effects (e.g., upstream kinase modulation).

- Knockdown Models: Use siRNA targeting AMPK subunits (α1/α2) to confirm specificity .

- Data Triangulation: Combine enzyme activity assays, metabolomics (e.g., ATP/AMP ratios), and transcriptomics to validate mechanistic hypotheses .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

- Species Selection: Rodents (e.g., Sprague-Dawley rats) are standard, but consider transgenic models (e.g., humanized CYP3A4 mice) for metabolic profiling.

- Dosing Regimens: Administer via oral gavage or intravenous injection, with serial blood sampling for LC-MS/MS-based pharmacokinetic analysis (Cmax, Tmax, AUC).

- Tissue Distribution: Use radiolabeled this compound (¹⁴C or ³H) to quantify accumulation in target organs (e.g., liver, adipose tissue) .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Bioavailability Analysis: Measure plasma and tissue concentrations to confirm adequate exposure in vivo. Low bioavailability may explain efficacy gaps .

- Metabolite Screening: Identify active metabolites (e.g., via hepatocyte incubation or microsomal assays) that contribute to in vivo effects .

- Pathway Enrichment Analysis: Use transcriptomic datasets (RNA-seq) from treated tissues to detect compensatory mechanisms absent in cell cultures .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Mixed-Effects Models: Account for intra-experiment variability (e.g., plate-to-plate differences) using R packages like lme4 or nlme.

- Bootstrap Resampling: Estimate confidence intervals for EC50 values to assess robustness of dose-response curves .

- Bayesian Hierarchical Modeling: Integrate historical data (e.g., prior studies on triterpenoids) to improve parameter estimation in underpowered experiments .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research?

- Data Transparency: Publish raw spectra, chromatograms, and experimental protocols in supplementary materials. Use platforms like Zenodo for dataset archiving .

- Reagent Validation: Source reference standards from accredited suppliers (e.g., Sigma-Aldrich) and verify purity via independent assays .

- Collaborative Verification: Partner with independent labs to replicate key findings, adhering to predefined success criteria (e.g., ±20% effect size tolerance) .

Q. How can researchers balance novelty and rigor when proposing new applications for this compound?

- Gap Analysis: Conduct systematic reviews to identify understudied mechanisms (e.g., neuroprotective effects) using tools like PRISMA .

- Comparative Studies: Benchmark this compound against established drugs (e.g., metformin for AMPK activation) to contextualize therapeutic potential .

- Preclinical Frameworks: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.